N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide
Description
This compound features a tetrahydrothiophene-1,1-dioxide core linked to a 5-methylfuran-2-ylmethyl group and a 2-phenoxyacetamide moiety. The tetrahydrothiophene dioxido group enhances metabolic stability through sulfone functionality, while the 5-methylfuran substituent may improve lipophilicity and bioavailability.
Properties
Molecular Formula |
C18H21NO5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H21NO5S/c1-14-7-8-17(24-14)11-19(15-9-10-25(21,22)13-15)18(20)12-23-16-5-3-2-4-6-16/h2-8,15H,9-13H2,1H3 |
InChI Key |
VLLQYUQBFFXFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the methylfuran moiety: This involves the alkylation of furan with methyl halides under basic conditions.
Coupling of intermediates: The dioxidotetrahydrothiophene and methylfuran intermediates are then coupled with phenoxyacetic acid derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The 5-methylfuran group (logP ~2.5) offers balanced hydrophilicity compared to fluorophenyl (logP ~3.0) or isopropylphenoxy (logP ~4.0) groups .
- Solubility: The sulfone group in tetrahydrothiophene dioxido enhances aqueous solubility relative to non-sulfonated analogs.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-phenoxyacetamide is a complex organic compound that has garnered interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C15H17N2O4S
- Molecular Weight : 319.37 g/mol
- IUPAC Name : this compound
- CAS Registry Number : Not available in the provided sources.
Structural Features
The compound features a tetrahydrothiophene moiety with a dioxidation state, a furan ring substituted with a methyl group, and a phenoxyacetamide structure. This unique combination of functional groups is believed to contribute to its biological activity.
Preliminary studies indicate that this compound may interact with various biomolecules, including proteins and enzymes. This interaction can modulate specific biological pathways, suggesting potential therapeutic applications.
Potential Biological Effects:
- Antioxidant Activity : The presence of the thiophene ring may contribute to antioxidant properties, which are essential in combating oxidative stress.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial effects, warranting further investigation into this aspect.
1. Interaction with Enzymes
A study focused on the enzyme inhibition potential of similar compounds found that the dioxidotetrahydrothiophene moiety could effectively inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation.
2. Antioxidant Studies
Research exploring the antioxidant capacity of related thiophene derivatives indicated significant free radical scavenging activity. This suggests that this compound may also possess similar properties .
3. Antimicrobial Activity
In vitro studies on structurally related compounds showed promising results against various bacterial strains. The potential for this compound to exhibit antimicrobial properties is currently under investigation.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(ethoxy)benzamide | Contains dioxidotetrahydrothiophenyl and ethoxy groups | Moderate enzyme inhibition |
| N-(1,1-dioxo-tetrahydrothiophen-3-yl)-N-methylbenzamide | Similar thiophenyl structure but lacks furan substitution | Antimicrobial activity observed |
| 5-Methylfuran derivatives | Furan ring with various substituents | Variable biological activity depending on substituents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
